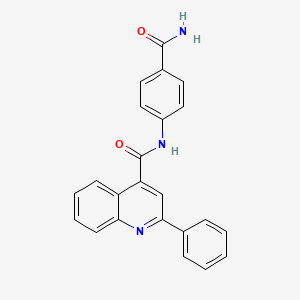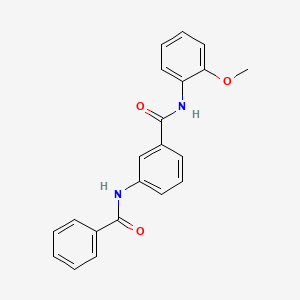![molecular formula C17H18ClNO2S B11170198 N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170198.png)
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 2-chlorobenzyl group and a 2-methoxyethylsulfanyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzylamine with benzoyl chloride under basic conditions to form the benzamide core.
Introduction of the 2-Methoxyethylsulfanyl Group: The 2-methoxyethylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyethylthiol and an appropriate leaving group on the benzamide core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-benzamide: Lacks the 2-methoxyethylsulfanyl group.
N-(2-methoxyethyl)-benzamide: Lacks the 2-chlorobenzyl group.
N-(2-chlorobenzyl)-2-[(2-hydroxyethyl)sulfanyl]benzamide: Has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of both the 2-chlorobenzyl and 2-methoxyethylsulfanyl groups in N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H18ClNO2S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-10-11-22-16-9-5-3-7-14(16)17(20)19-12-13-6-2-4-8-15(13)18/h2-9H,10-12H2,1H3,(H,19,20) |
InChI Key |
SAVOCHJGHMWPGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B11170115.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11170122.png)
![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11170132.png)
![2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170149.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11170152.png)

![3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B11170159.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11170160.png)

![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170168.png)
![2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11170170.png)

![2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11170176.png)
![N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170180.png)
